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Compound of Interest

Compound Name: Benzo[c][2,6]naphthyridine

Cat. No.: B15495848 Get Quote

An In-depth Technical Guide on the Core Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The benzo[c]naphthyridine core is a unique heterocyclic scaffold that has garnered significant

attention in the field of medicinal chemistry due to its diverse pharmacological activities. This

tetracyclic system, consisting of a benzene ring fused to a naphthyridine moiety, exists in

several isomeric forms, with the arrangement of the nitrogen atoms within the naphthyridine

core dictating its chemical properties and biological targets. This technical guide provides a

comprehensive overview of the benzo[c]naphthyridine core, including its structure,

physicochemical properties, synthesis, and its role in the development of novel therapeutic

agents.

Core Structure and Isomers
The fundamental structure of benzo[c]naphthyridine is a fusion of a benzene ring with one of

the six possible isomers of naphthyridine. The position of the nitrogen atoms in the pyridine

rings and the fusion pattern of the benzene ring give rise to a variety of isomers, including but

not limited to benzo[c][1][2]-, benzo[c][1][3]-, benzo[c][4][5]-, and benzo[c][3][4]naphthyridine.

The specific arrangement of the nitrogen atoms profoundly influences the molecule's

electronics, steric hindrance, and hydrogen bonding capabilities, thereby determining its

interaction with biological macromolecules.
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Physicochemical and Pharmacological Properties
The physicochemical properties of benzo[c]naphthyridine derivatives are critical for their

pharmacokinetic and pharmacodynamic profiles. These properties, including solubility,

lipophilicity (LogP), and acid dissociation constant (pKa), are often modulated through the

introduction of various substituents on the core structure. The table below summarizes key

quantitative data for representative benzo[c]naphthyridine derivatives.
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Compo
und/Der
ivative

Molecul
ar
Formula

Molecul
ar
Weight (
g/mol )

Melting
Point
(°C)

LogP pKa
Biologic
al
Activity

Referen
ce

Benzo[c]

[3]

[4]naphth

yridine

C₁₂H₈N₂ 180.21 N/A 2.4 N/A
Core

scaffold
[6]

5-(3-

chloroph

enylamin

o)benzo[

c][4]

[5]naphth

yridine-8-

carboxyli

c acid

(CX-

4945)

C₁₉H₁₂Cl

N₃O₂
349.77 >250 N/A N/A

CK2

Inhibitor

(IC₅₀ = 1

nM)

[3][7]

2-benzyl-

10-

chloro-

1,2,3,4-

tetrahydr

obenzo[b

][1]

[5]naphth

yridine

C₂₀H₁₇Cl

N₂
320.82 120-121 N/A N/A

MAO-B

Inhibitor

Scaffold

[4]

2-methyl-

8-nitro-

10-

chloro-

1,2,3,4-

tetrahydr

obenzo[b

C₁₃H₁₂Cl

N₃O₂

277.71 172-173 N/A N/A MAO-B

Inhibitor

Scaffold

[4]
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][1]

[5]naphth

yridine

5H-

benzo[c]

[1]

[2]naphth

yridin-6-

ones

- - - - -
PARP-1

Inhibitor
[2]

Key Biological Activities and Signaling Pathways
Benzo[c]naphthyridine derivatives have been identified as potent modulators of several key

biological pathways implicated in various diseases, most notably cancer.

Protein Kinase CK2 Inhibition and the Akt Signaling
Pathway
One of the most significant therapeutic applications of the benzo[c]naphthyridine scaffold is the

inhibition of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in

cancer cells and plays a crucial role in cell growth, proliferation, and survival. The clinical

candidate CX-4945 (silmitasertib) is a potent and selective ATP-competitive inhibitor of CK2.[7]

CK2 is known to phosphorylate and activate Akt (also known as Protein Kinase B), a key node

in the PI3K/Akt/mTOR signaling pathway. By inhibiting CK2, benzo[c]naphthyridine derivatives

can suppress the phosphorylation of Akt at Ser129, leading to the downregulation of this critical

pro-survival pathway.[8] This, in turn, can induce apoptosis and inhibit cell proliferation in

cancer cells.

CK2 Inhibition by Benzo[c]naphthyridines in the Akt Pathway.

Poly(ADP-ribose) Polymerase (PARP) Inhibition
Certain derivatives, such as 5H-benzo[c][1][2]naphthyridin-6-ones, have demonstrated potent

inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a key

enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand

DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination
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repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality. This makes

PARP inhibitors a promising class of anticancer agents.

Experimental Protocols
General Synthesis of Benzo[c][3][4]naphthyridines
A one-pot, three-component reaction provides an efficient route to substituted benzo[c][3]

[4]naphthyridines.

Procedure:

To a solution of an aromatic amine (1 mmol), an aromatic aldehyde (1 mmol), and N-

carbethoxy-4-piperidone (1 mmol) in acetonitrile (10 mL), add a catalytic amount of ceric

ammonium nitrate (CAN) (10 mol%).

Stir the reaction mixture at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, add ethyl acetate (10 mL) and wash the organic layer with brine (2 x 10

mL).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

benzo[c][3][4]naphthyridine derivative.

Workflow for the Synthesis of Benzo[c][3][4]naphthyridines:
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General Synthetic Workflow for Benzo[c][3][4]naphthyridines.

In Vitro CK2 Inhibition Assay
The inhibitory activity of benzo[c]naphthyridine derivatives against CK2 can be assessed using

a biochemical assay.

Protocol:
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Prepare a reaction mixture containing assay dilution buffer (e.g., 20 mM MOPS, pH 7.2, 25

mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM

dithiothreitol), a substrate peptide (e.g., RRRADDSDDDDD), and recombinant human CK2

holoenzyme.

Add the test compound (e.g., CX-4945) at various concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

Terminate the reaction and measure the amount of phosphorylated substrate, typically using

a mobility shift assay or an antibody-based detection method (e.g., ELISA).

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to

reduce CK2 activity by 50%.[8]

PARP-1 Inhibition Assay
The ability of benzo[c]naphthyridine derivatives to inhibit PARP-1 can be quantified using a live-

cell imaging-based assay.

Protocol:

Culture a suitable cell line (e.g., HeLa cells) stably expressing EGFP-tagged PARP1.

Induce localized DNA damage in a defined nuclear region using a UV-A laser.

Treat the cells with the benzo[c]naphthyridine test compound at various concentrations.

Acquire time-lapse images of the recruitment and retention of PARP1-EGFP at the sites of

DNA damage using spinning-disk confocal microscopy.

Quantify the fluorescence intensity of PARP1-EGFP at the damage sites over time.

Determine the effect of the compound on the dissociation kinetics of PARP1 from the

damaged DNA to assess its inhibitory potential.
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Conclusion
The benzo[c]naphthyridine core represents a versatile and privileged scaffold in medicinal

chemistry, giving rise to compounds with a wide array of biological activities. The ability to

readily synthesize and functionalize this core allows for the fine-tuning of its physicochemical

and pharmacological properties. Notably, benzo[c]naphthyridine derivatives have emerged as

potent inhibitors of key cellular targets such as protein kinase CK2 and PARP-1, demonstrating

significant therapeutic potential, particularly in the field of oncology. Further exploration of this

scaffold is warranted to unlock its full potential in the development of novel and effective

therapeutic agents for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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